molecular formula C9H14N4O5 B1665397 Acadesine CAS No. 2627-69-2

Acadesine

Numéro de catalogue B1665397
Numéro CAS: 2627-69-2
Poids moléculaire: 258.23 g/mol
Clé InChI: RTRQQBHATOEIAF-UUOKFMHZSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Synthesis Analysis

The synthesis of Acadesine involves the reaction of 2-bromo tribenzoyl ribose with diaminomaleonitrile, resulting in the displacement of the anomeric halogen by one of the amino groups and the formation of the aminosugar largely as the β- anomer . This product is then treated with methyl orthoformate in the presence of a base, leading to the replacement of the alkoxy groups in orthoformate by the adjacent amines, resulting in the formation of the imidazole ring . Reaction with alkoxide then converts the nitrile nearest the sugar to an iminoester; the benzoyl groups are cleaved in the process . Hofmann rearrangement in the presence of a bromine and a base converts the iminoester to the corresponding primary amine . Basic hydrolysis then converts the remaining nitrile to an amide, affording acadesine .


Molecular Structure Analysis

The molecular structure of Acadesine is C9H14N4O5 . The average weight is 258.2313 and the mono-isotopic weight is 258.096419578 .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Acadesine have been described in the Synthesis Analysis section above .

Applications De Recherche Scientifique

  • Acute Lymphoblastic Leukemia

    • Field : Oncology
    • Application : Acadesine is used for the treatment of acute lymphoblastic leukemia .
    • Method : Acadesine enters the leukemia cells and is phosphorylated to ZMP, which induces apoptosis .
    • Results : Acadesine has shown to induce apoptosis in B-cell chronic lymphocytic leukemia cells .
  • Diabetes

    • Field : Endocrinology
    • Application : Acadesine may have applications in treating disorders such as diabetes .
    • Method : Acadesine acts as an AMP-activated protein kinase agonist. It stimulates glucose uptake and increases the activity of p38 mitogen-activated protein kinases α and β in skeletal muscle tissue .
    • Results : Although it has potential application in impaired glucose tolerance, insulin resistance, and types 1 and 2 diabetes, the poor oral bioavailability of acadesine precludes such application .
  • Cardiac Ischemic Injury

    • Field : Cardiology
    • Application : Acadesine has been used clinically to treat and protect against cardiac ischemic injury .
    • Method : Acadesine is an adenosine regulating agent that increases the availability of adenosine locally in ischemic tissues .
    • Results : Acadesine has proven intravenous efficacy in the amelioration of ischemic reperfusion injury associated with coronary artery bypass graft surgery in Phase III clinical trials .
  • Ischaemia-Reperfusion Injury

    • Field : Cardiology
    • Application : Acadesine is in development for the treatment of ischaemia-reperfusion injury .
    • Method : Acadesine is an adenosine receptor agonist (ARA) that increases the bioavailability of adenosine .
    • Results : Acadesine has shown to selectively cause the death of B-cells, whilst sparing T-cells when administered to blood samples taken from patients with B-CLL .
  • Chronic Lymphocytic Leukaemia

    • Field : Oncology
    • Application : Acadesine is used for the treatment of chronic lymphocytic leukaemia .
    • Method : Acadesine enters B-cells and is phosphorylated to its active metabolite, ZMP, which induces apoptosis .
    • Results : Acadesine has shown to induce apoptosis in B-cell chronic lymphocytic leukemia cells .
  • B-cell Chronic Lymphocytic Leukaemia

    • Field : Oncology
    • Application : Acadesine is used for the treatment of B-cell chronic lymphocytic leukaemia .
    • Method : Acadesine enters B-cells and is phosphorylated to its active metabolite, ZMP, which induces apoptosis .
    • Results : Acadesine has shown to induce cell death in B-cell chronic lymphocytic leukemia (B-CLL) cells ex vivo in a dose-dependent manner over the concentration range 50 mM to 1 mM .
  • Coronary Artery Bypass Graft (CABG) Surgery

    • Field : Cardiology
    • Application : Acadesine is currently being studied (Phase 3) for the prevention of adverse cardiovascular outcomes in patients undergoing coronary artery bypass graft (CABG) surgery .
    • Method : Acadesine is an adenosine regulating agent developed by PeriCor and Schering-Plough .
    • Results : The drug is a potential first-in-class agent for prevention of reperfusion injury in CABG surgery .
  • Myocardial Protection in Coronary Artery Bypass Grafting

    • Field : Cardiology
    • Application : Acadesine may improve myocardial protection in coronary artery bypass grafting .
    • Method : Acadesine has been shown to induce cell death apoptosis selectively in B-cells taken from healthy subjects and patients with B-CLL, with little effect on T-cells .
    • Results : It is anticipated that patients treated with acadesine will have a reduced risk of serious infections compared to those on current chemotherapies .
  • Preconditioning in Coronary Artery Surgery

    • Field : Cardiology
    • Application : Acadesine has been shown to induce cell death apoptosis selectively in B-cells taken from healthy subjects and patients with B-CLL, with little effect on T-cells . As T-cells have an important role in fighting infection, it is anticipated that patients treated with acadesine will have a reduced risk of serious infections compared to those on current chemotherapies .
    • Method : The mechanism by which acadesine selectively kills B-cells is not yet fully elucidated. The action of acadesine does not require the tumour suppressor protein p53 like other treatments . This is important, as p53 is often missing or defective in cancerous B-cells .
    • Results : Studies have shown acadesine activates AMPK and induces apoptosis in B-cell chronic lymphocytic leukemia cells but not in T lymphocytes .
  • Anti-Ischemic Properties

    • Field : Cardiology
    • Application : Acadesine is a purine nucleoside analog with anti-ischemic properties that is currently being studied (Phase 3) for the prevention of adverse cardiovascular outcomes in patients undergoing coronary artery bypass graft (CABG) surgery .
    • Method : It is being developed jointly by PeriCor and Schering-Plough .
    • Results : Acadesine has been granted Orphan Drug Designation for B-CLL in the EU .

Orientations Futures

Acadesine is being developed jointly by PeriCor and Schering-Plough . It is a potential first-in-class agent for the prevention of reperfusion injury in CABG surgery . The drug was first used in the 1980s as a method to preserve blood flow to the heart during surgery . The trial was terminated in late 2010 based on an interim futility analysis .

Propriétés

IUPAC Name

5-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]imidazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4O5/c10-7-4(8(11)17)12-2-13(7)9-6(16)5(15)3(1-14)18-9/h2-3,5-6,9,14-16H,1,10H2,(H2,11,17)/t3-,5-,6-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTRQQBHATOEIAF-UUOKFMHZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C(N1C2C(C(C(O2)CO)O)O)N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC(=C(N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5046015
Record name Acadesine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5046015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

The mechanism by which acadesine selectively kills B-cells is not yet fully elucidated. The action of acadesine does not require the tumour suppressor protein p53 like other treatments. This is important, as p53 is often missing or defective in cancerous B-cells. Studies have shown acadesine activates AMPK and induces apoptosis in B-cell chronic lymphocytic leukemia cells but not in T lymphocytes.
Record name Acadesine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04944
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Acadesine

CAS RN

2627-69-2
Record name AICAr
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2627-69-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acadesine [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002627692
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acadesine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04944
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 1H-Imidazole-4-carboxamide, 5-amino-1-.beta.-D-ribofuranosyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Acadesine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5046015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-amino-1-β-D-ribofuranosyl-1H-imidazole-4-carboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.018.271
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ACADESINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/53IEF47846
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name AICA-riboside
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0062179
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Acadesine
Reactant of Route 2
Acadesine
Reactant of Route 3
Acadesine
Reactant of Route 4
Acadesine
Reactant of Route 5
Acadesine
Reactant of Route 6
Acadesine

Citations

For This Compound
2,620
Citations
K Mullane, D Bullough, D Shapiro - Trends in Cardiovascular Medicine, 1993 - Elsevier
… The concept of adenosine regulation by acadesine and recognition … acadesine and other ARAs. The historical background and preclinical studies that led to the discovery of acadesine …
Number of citations: 12 www.sciencedirect.com
BG Drew, BA Kingwell - Expert opinion on pharmacotherapy, 2008 - Taylor & Francis
… , although limited to intravenous application, acadesine is a potentially viable therapy for … acadesine in July of 2007. This article reviews the pharmacology and clinical utility of acadesine…
Number of citations: 42 www.tandfonline.com
E Van Den Neste, G Van den Berghe… - Expert opinion on …, 2010 - Taylor & Francis
Importance of the field: Despite considerable advances, B-cell chronic lymphocytic leukemia (CLL) is incurable with standard approaches. Thus, there remains a need for new therapies, …
Number of citations: 29 www.tandfonline.com
…, Multinational Acadesine Study Group - The Journal of Thoracic …, 1995 - Elsevier
… 418) or acadesine (n = 403) by intravenous infusion over 7 hours (0.1 mg/kg per minute) and in the cardioplegic solution (placebo or acadesine; 5 μg/ml). Acadesine did not significantly …
Number of citations: 47 www.sciencedirect.com
C Campas, JM López, AF Santidrián… - Blood, The Journal …, 2003 - ashpublications.org
… to block apoptosis with acadesine and, surprisingly, we found that acadesine induced apoptosis in B-… Here we study the mechanism of acadesine-induced apoptosis and propose a new …
Number of citations: 171 ashpublications.org
SF Bolling, MA Groh, AM Mattson, RA Grinage… - The Annals of thoracic …, 1992 - Elsevier
… of this study was to ascertain if acadesine could enhance cardiac recovery after a period of … delivery was better when acadesine was used. We conclude that acadesine is a promising …
Number of citations: 40 www.sciencedirect.com
DT Mangano - Jama, 1997 - jamanetwork.com
… report reliably on the effi¬ cacy and safety of acadesine. That is, we used the entire clinical experience of acadesine in more than 4000 CABG pa¬ tients to determine the effects of this …
Number of citations: 194 jamanetwork.com
MF Newman, TB Ferguson, JA White, G Ambrosio… - Jama, 2012 - jamanetwork.com
… saline (placebo) or acadesine solution was added to the cardioplegia solution for patients randomized to receive placebo or acadesine (5 μg/mL cardioplegia solution of acadesine), …
Number of citations: 57 jamanetwork.com
NE Efstathiou, GA Moustafa, DE Maidana… - PloS one, 2020 - journals.plos.org
… acadesine on TNF-α induced C3, suggesting that acadesine exerts its effects via the intracellular pathway. Since AK can phosphorylate acadesine … observed effect of acadesine. Using …
Number of citations: 9 journals.plos.org
C Campas-Moya - Drugs of the Future, 2011 - access.portico.org
… In these indications, acadesine has a novel mechanism of action … Acadesine was recently shown to have a predictable and good … Acadesine is undergoing phase II development for the …
Number of citations: 2 access.portico.org

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.